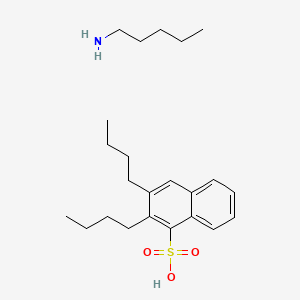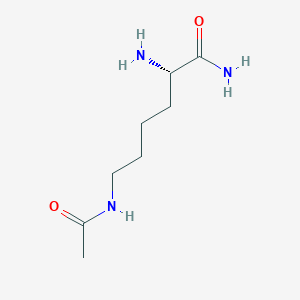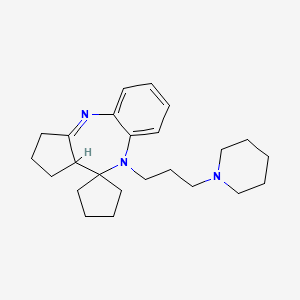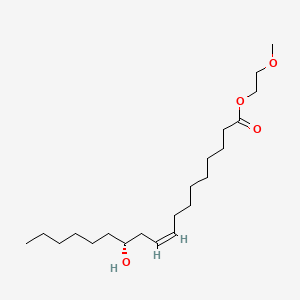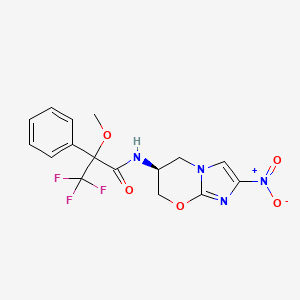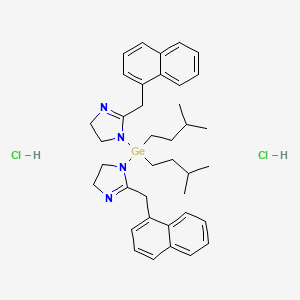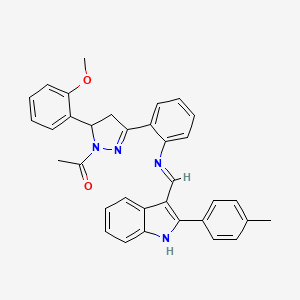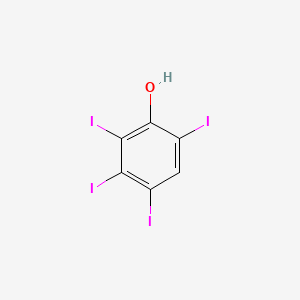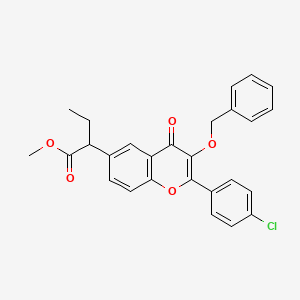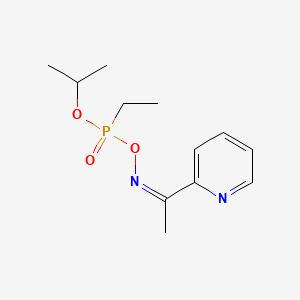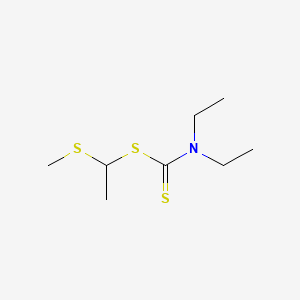
2-Propenyl 2-methyl-3-oxazolidinecarbodithioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Propenyl 2-methyl-3-oxazolidinecarbodithioate is an organic compound with a unique structure that includes an oxazolidine ring and a carbodithioate group
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 2-Propenyl-2-methyl-3-oxazolidinecarbodithioat beinhaltet typischerweise die Reaktion von 2-Methyl-3-oxazolidin mit Propenylhalogeniden in Gegenwart einer Base. Die Reaktionsbedingungen umfassen häufig die Verwendung von Lösungsmitteln wie Dichlormethan oder Toluol und Temperaturen von Raumtemperatur bis zu Rückflussbedingungen .
Industrielle Produktionsverfahren
Industrielle Produktionsverfahren für diese Verbindung können kontinuierliche Fließreaktoren umfassen, um eine gleichbleibende Qualität und Ausbeute zu gewährleisten. Die Verwendung von Katalysatoren und optimierten Reaktionsbedingungen kann die Effizienz des Syntheseprozesses verbessern .
Analyse Chemischer Reaktionen
Arten von Reaktionen
2-Propenyl-2-methyl-3-oxazolidinecarbodithioat unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Diese Verbindung kann zu Sulfoxiden oder Sulfonen oxidiert werden.
Reduktion: Reduktionsreaktionen können die Carbodithioatgruppe in Thiole umwandeln.
Substitution: Nucleophile Substitutionsreaktionen können die Propenylgruppe durch andere funktionelle Gruppen ersetzen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel umfassen Wasserstoffperoxid und m-Chlorperbenzoesäure.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden typischerweise verwendet.
Substitution: Nucleophile wie Amine oder Thiole können unter basischen Bedingungen verwendet werden.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen Sulfoxide, Sulfone, Thiole und substituierte Oxazolidine .
Wissenschaftliche Forschungsanwendungen
2-Propenyl-2-methyl-3-oxazolidinecarbodithioat hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Baustein für die Synthese komplexerer Moleküle verwendet.
Medizin: Die Forschung läuft, um seine Verwendung in der Medikamentenentwicklung zu erforschen, insbesondere für seine potenziellen entzündungshemmenden und krebshemmenden Eigenschaften.
Industrie: Es wird bei der Herstellung von Polymeren und als Korrosionsschutzmittel eingesetzt.
Wirkmechanismus
Der Wirkungsmechanismus von 2-Propenyl-2-methyl-3-oxazolidinecarbodithioat beinhaltet seine Wechselwirkung mit molekularen Zielstrukturen wie Enzymen und Rezeptoren. Die Verbindung kann die Aktivität bestimmter Enzyme hemmen, indem sie an ihre aktiven Stellen bindet und so den Zugang zum Substrat blockiert. Darüber hinaus kann es mit zellulären Rezeptoren interagieren, um Signalwege zu modulieren, die an Entzündungen und Zellproliferation beteiligt sind.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
2-Propenyl-2-methyl-3-oxazolidinecarbodithioat: Einzigartig durch seine Kombination aus einem Oxazolidinring und einer Carbodithioatgruppe.
2-Propenyl-2-methyl-3-oxazolidincarboxylat: Ähnliche Struktur, aber mit einer Carboxylatgruppe anstelle einer Carbodithioatgruppe.
2-Propenyl-2-methyl-3-thiazolidinecarbodithioat: Enthält einen Thiazolidinring anstelle eines Oxazolidinrings.
Einzigartigkeit
Die Einzigartigkeit von 2-Propenyl-2-methyl-3-oxazolidinecarbodithioat liegt in seiner spezifischen Kombination von funktionellen Gruppen, die ihm eine unterschiedliche chemische Reaktivität und biologische Aktivität verleiht. Dies macht es zu einer wertvollen Verbindung für verschiedene Anwendungen in Forschung und Industrie .
Eigenschaften
CAS-Nummer |
126560-59-6 |
|---|---|
Molekularformel |
C8H13NOS2 |
Molekulargewicht |
203.3 g/mol |
IUPAC-Name |
prop-2-enyl 2-methyl-1,3-oxazolidine-3-carbodithioate |
InChI |
InChI=1S/C8H13NOS2/c1-3-6-12-8(11)9-4-5-10-7(9)2/h3,7H,1,4-6H2,2H3 |
InChI-Schlüssel |
JSEAHSYKGLAICN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1N(CCO1)C(=S)SCC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


